4-Aminobenzene-1,3-disulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

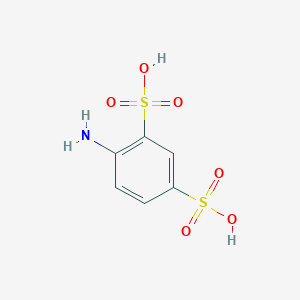

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUUNYPYNWXUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059675 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-51-9 | |

| Record name | Aniline-2,4-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,3-benzenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,3-BENZENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBE9XQ0O96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobenzene-1,3-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobenzene-1,3-disulfonic acid (CAS RN: 137-51-9) is a highly functionalized aromatic compound of significant interest in various chemical and pharmaceutical sectors. Characterized by an aniline core substituted with two sulfonic acid groups, its unique electronic and solubility properties make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical methodologies. It further explores its applications, particularly as a key intermediate in the synthesis of azo dyes and as a reagent in the development of P2 receptor antagonists, while also addressing critical safety and handling protocols.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture comprising an amino group (-NH2) at the 4-position and two sulfonic acid (-SO3H) groups at the 1- and 3-positions of the benzene ring.[1] This substitution pattern governs its chemical reactivity and physical characteristics. The electron-donating amino group and the strongly electron-withdrawing sulfonic acid groups create a unique electronic environment within the aromatic ring, influencing its role in electrophilic and nucleophilic substitution reactions.

Structural Details

The molecule's structure results in a high degree of polarity, primarily due to the presence of the two sulfonic acid groups and the amino group. This makes it a highly functionalized aromatic system.[1]

Physicochemical Data

The compound is typically a white to grey crystalline solid.[2] Its high polarity renders it slightly soluble in water and some organic solvents like DMSO and methanol, while it is generally insoluble in non-polar solvents such as ethanol and ether.[2][3][4] Key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₆S₂ | [3][5][6] |

| Molecular Weight | 253.25 g/mol | [3][5] |

| CAS Number | 137-51-9 | [3][5][7] |

| Appearance | White to Grey Crystalline Solid | |

| Melting Point | >259 °C (decomposes) | [2][5][8] |

| Boiling Point | 497.45 °C (Predicted) | [2][3][5] |

| Density | 1.844 g/cm³ (Predicted) | [3][5][8] |

| Water Solubility | 4.3 g/L at 21 °C | [2][3][8] |

| pKa | -0.93 ± 0.48 (Predicted) | [2][3] |

| LogP | -0.959 at 21 °C | [2] |

Spectroscopic Profile

-

¹H NMR: In a solvent like D₂O, the aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The protons on the benzene ring will show distinct splitting patterns due to their positions relative to the three substituents. For the monosodium salt of the related sulfanilic acid, proton signals are observed around 6.85 ppm and 7.60 ppm.[9]

-

¹³C NMR: The aromatic carbons would exhibit signals between 110 and 150 ppm. The carbons directly attached to the sulfonyl and amino groups would be significantly shifted due to strong substituent effects.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), S=O stretching from the sulfonic acid groups (strong bands around 1030-1060 cm⁻¹ and 1170-1210 cm⁻¹), and C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).

Synthesis and Manufacturing

The industrial preparation of aminobenzenesulfonic acids, including the di-substituted variant, typically involves the sulfonation of an aniline precursor.

General Synthetic Pathway

The synthesis is generally achieved by treating aniline or a related precursor with a strong sulfonating agent, such as fuming sulfuric acid (oleum).[2] The reaction conditions, including temperature and reaction time, are critical for controlling the degree and position of sulfonation to achieve the desired 1,3-disubstituted product with high selectivity.

A general process involves dissolving the amino compound in concentrated sulfuric acid, followed by the addition of oleum.[10] The reaction is often exothermic and requires careful temperature control to prevent unwanted side reactions and ensure safety.[10] The final product is typically isolated by precipitation and filtration.

Causality in Synthesis

The choice of oleum (sulfuric acid containing excess SO₃) as the sulfonating agent is deliberate. The high concentration of electrophilic SO₃ is necessary to overcome the deactivating effect of the first sulfonic acid group and introduce a second one onto the aromatic ring. Temperature control is paramount; excessively high temperatures can lead to oxidation and decomposition of the aniline substrate, reducing yield and purity.

Applications in Research and Industry

The bifunctional nature of this compound makes it a valuable intermediate in several fields.

Dyestuff Intermediate

Its primary application is as a precursor in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored substances. The sulfonic acid groups confer water solubility to the final dye molecules, a crucial property for their application in textile dyeing. It is a known raw material for products like Direct Brown 79.[2]

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves as a reagent for synthesizing more complex molecules. It is used in the preparation of arylazopyridoxal phosphate and phosphonate derivatives.[2][3] These derivatives have been investigated as P2 receptor antagonists, which are important targets for developing drugs to treat conditions related to inflammation and pain.[3]

Analytical Methodologies

Accurate identification and quantification are essential for quality control and research applications. High-performance liquid chromatography (HPLC) is a common and effective method.

HPLC Protocol for Analysis

The following is a representative step-by-step protocol for the analysis of sulfonated aromatic amines.

Objective: To determine the purity and concentration of this compound in a sample.

Materials:

-

HPLC system with UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Sample dissolved in Mobile Phase A or water

-

Reference standard of this compound

Procedure:

-

System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase composition (e.g., 95% A: 5% B) until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase to an approximate concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~254 nm (or optimal wavelength determined by UV scan)

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 50% B

-

15-18 min: Hold at 50% B

-

18-20 min: Return to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

-

Data Analysis:

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the sample and identify the peak corresponding to this compound by comparing its retention time with the standard.

-

Quantify the analyte in the sample using the calibration curve.

-

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification:

-

Signal Word: Danger[11]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[11]

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][13] Handle in a well-ventilated area or under a chemical fume hood.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][12] The material is hygroscopic.[2][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

-

Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[12][13] If irritation or burns occur, seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[12]

Conclusion

This compound is a foundational chemical with significant industrial utility, particularly in the synthesis of soluble azo dyes. Its well-defined molecular structure, characterized by opposing electronic influences of its functional groups, provides a platform for diverse chemical transformations. For researchers and developers, a thorough understanding of its properties, synthetic routes, and analytical procedures is critical for its effective and safe utilization. Its role as a reagent in the synthesis of potential therapeutic agents underscores its continuing relevance in medicinal chemistry and drug discovery.

References

- 1. This compound (137-51-9) for sale [vulcanchem.com]

- 2. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. chembk.com [chembk.com]

- 9. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR [m.chemicalbook.com]

- 10. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]

- 11. This compound | 137-51-9 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

An In-Depth Technical Guide to 4-Amino-1,3-benzenedisulfonic Acid (CAS 137-51-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Positioning 4-Amino-1,3-benzenedisulfonic Acid in Modern Chemistry

4-Amino-1,3-benzenedisulfonic acid, registered under CAS number 137-51-9, is a difunctional aromatic organic compound. Characterized by an aniline core substituted with two sulfonic acid groups, this molecule serves not as a terminal therapeutic agent but as a crucial and versatile intermediate in multi-step synthetic pathways. Its significance in the chemical industry lies in its utility as a foundational building block, particularly in the production of dyes and as a reagent in the synthesis of pharmaceutically relevant compounds.[1][2]

This guide provides a comprehensive overview of the essential chemical data, synthesis protocols, and established applications of 4-Amino-1,3-benzenedisulfonic acid. While direct biological signaling pathways are not a primary attribute of this intermediate, we will explore its role in the synthesis of bioactive molecules, thereby offering insights for professionals in drug development and materials science.

Core Chemical Identity and Physicochemical Properties

The unique arrangement of an amino group and two sulfonic acid groups on the benzene ring dictates the compound's reactivity and physical properties. The sulfonic acid groups confer strong acidic properties and influence its solubility.[3]

Nomenclature and Synonyms

Correctly identifying this compound is crucial for accurate literature searches and regulatory compliance.

-

CAS Number : 137-51-9[4]

-

Common Synonyms :

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 4-Amino-1,3-benzenedisulfonic acid, essential for experimental design and process chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₆S₂ | [1][9] |

| Molecular Weight | 253.25 g/mol | [4][9] |

| Appearance | White to gray crystalline solid/powder | [2][7] |

| Melting Point | >259°C (decomposes) | [7][10] |

| Boiling Point | 497.45°C (Predicted) | [6] |

| Density | ~1.844 g/cm³ (Predicted) | [6] |

| Water Solubility | 4.3 g/L at 21°C | [6] |

| Other Solubilities | Slightly soluble in aqueous acid, DMSO, and methanol. Soluble in alcohol. | [1][6] |

| Storage Temperature | Room temperature, in a dry, dark place. | [6] |

Synthesis and Manufacturing Insights

Core Synthesis Pathway: Sulfonation of Aniline

The primary industrial synthesis of 4-Amino-1,3-benzenedisulfonic acid involves the direct sulfonation of aniline using sulfuric acid or fuming sulfuric acid (oleum).[1][3] The causality behind this choice is the electrophilic nature of the sulfonating agent (SO₃) and the activating, ortho-, para-directing nature of the amino group on the aniline ring.

The reaction proceeds in stages. Initial reaction at lower temperatures typically yields the parasubstituted product, sulfanilic acid (4-aminobenzenesulfonic acid). To achieve disubstitution, more forcing conditions are required.

Caption: Synthesis of 4-Amino-1,3-benzenedisulfonic acid via sulfonation of aniline.

Experimental Protocol Outline (Conceptual):

-

Charging the Reactor : Aniline is charged into a suitable reactor.

-

Sulfonation : Fuming sulfuric acid (oleum) is added cautiously to the aniline. The temperature is carefully controlled to manage the exothermic reaction.

-

Heating : The reaction mixture is heated to temperatures typically exceeding 200°C to facilitate the introduction of the second sulfonic acid group.[11]

-

Work-up : After the reaction is complete, the mixture is cooled and poured into ice water. This causes the product, which is less soluble in the acidic aqueous medium, to precipitate.

-

Isolation : The precipitated solid is isolated by filtration, washed, and dried to yield the final product.

The control of temperature is paramount; excessively high temperatures can lead to side reactions and degradation, while insufficient temperatures will result in a low yield of the desired disubstituted product.[3]

Applications in Research and Industry

The utility of 4-Amino-1,3-benzenedisulfonic acid is defined by its reactive functional groups: the nucleophilic amino group and the two sulfonic acid groups which can be converted to other functionalities (e.g., sulfonyl chlorides) or act as water-solubilizing moieties.

Intermediate for Azo Dyes

A primary application is in the synthesis of azo dyes.[2][3] The amino group can be diazotized (converted to a diazonium salt) using nitrous acid. This diazonium salt is then an electrophile that can react with an electron-rich coupling partner (like a phenol or another aniline derivative) to form an azo compound, which is the basic chromophore of azo dyes. The sulfonic acid groups remain on the final dye molecule, imparting water solubility, which is essential for textile dyeing processes.

Caption: Role of CAS 137-51-9 as a precursor in Azo Dye synthesis.

Reagent in Pharmaceutical Synthesis

While not a drug itself, 4-Amino-1,3-benzenedisulfonic acid is a documented reagent in the synthesis of more complex, biologically active molecules. Notably, it is used in the preparation of arylazopyridoxal phosphate and phosphonate derivatives.[6][10] These resulting molecules have been investigated as P2 receptor antagonists, which are targets for drugs aimed at treating conditions like inflammation and pain.[6][10] In this context, the compound provides a sulfonated aniline scaffold onto which further complexity is built to achieve the desired pharmacological profile. It may also be used in the formulation of some drugs to improve solubility or stability.[12]

Analytical Methods

The characterization and quality control of 4-Amino-1,3-benzenedisulfonic acid are crucial for its use in synthesis.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase (RP) HPLC is a suitable method for analyzing the purity of this compound. A typical mobile phase would consist of an aqueous buffer (like phosphoric acid) and an organic modifier such as acetonitrile.[13] This allows for the separation of the main compound from starting materials and side-products.

-

Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to confirm the chemical structure. Mass spectrometry would confirm the molecular weight.

Safety, Handling, and Toxicology

As with any chemical intermediate, proper handling is essential to ensure laboratory safety.

Hazard Identification

-

Toxicity : While comprehensive toxicological data is limited, some sources indicate potential tumorigenic properties upon dermal or oral application in animal studies.[1] It may also have mutagenic cleavage products.[1]

-

Irritation : The compound may cause skin, eye, and respiratory irritation.[14]

-

Environmental : General practice dictates preventing release into drains or the environment.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[3]

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

-

Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials like strong oxidizing agents.[3][12]

-

First Aid :

Conclusion

4-Amino-1,3-benzenedisulfonic acid (CAS 137-51-9) is a foundational chemical intermediate whose value is realized in the synthesis of other products. Its primary applications in the creation of water-soluble azo dyes and as a structural component in the synthesis of certain pharmaceutical antagonists highlight its industrial importance. For researchers and drug development professionals, understanding its synthesis, reactivity, and handling is key to leveraging its potential as a starting material for creating novel, complex molecules with desired functional properties. While it does not possess a known intrinsic signaling pathway or direct therapeutic action, its role as a precursor makes it an indispensable, if often unseen, component in the broader landscape of chemical and pharmaceutical manufacturing.

References

- 1. Aniline-2,4-disulfonic acid | 137-51-9 | FA32682 [biosynth.com]

- 2. Aniline 2,4 Disulphonic Acid | Cas no 137-51-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 3. Aniline-2,4-Disulfonic Acid Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & Applications [sulfonic-acid.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 137-51-9 [sigmaaldrich.com]

- 6. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Aniline-2,4-disulfonic Acid | 137-51-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. 1,3-Benzenedisulfonic acid, 4-amino- | SIELC Technologies [sielc.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Hygroscopic Nature of 4-Aminobenzene-1,3-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Impact of Hygroscopicity

In the realm of fine chemicals and active pharmaceutical ingredients (APIs), the interaction of a substance with atmospheric moisture—its hygroscopicity—is a pivotal physical property that dictates its stability, handling, and performance. For 4-Aminobenzene-1,3-disulfonic acid, an important intermediate in the synthesis of various dyes and pharmaceuticals, a thorough understanding of its hygroscopic nature is not merely academic; it is a critical parameter for ensuring product quality, process efficiency, and shelf-life. This guide provides a comprehensive technical overview of the hygroscopic characteristics of this compound, methodologies for its quantification, and strategies for its management.

The Physicochemical Landscape of this compound

This compound is a multifaceted organic compound, characterized by the presence of both an amino group and two sulfonic acid moieties attached to a benzene ring. This unique combination of functional groups imparts specific properties to the molecule, including its propensity to interact with water.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₆S₂ | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| Physical Form | White to grey solid/powder | [1] |

| Melting Point | >259°C (decomposes) | [1] |

| Water Solubility | 4.3 g/L at 21°C | [1] |

| Hygroscopic Nature | Confirmed Hygroscopic | [1] |

The presence of the highly polar sulfonic acid groups (-SO₃H) and the amino group (-NH₂) makes the molecule susceptible to forming hydrogen bonds with water molecules from the atmosphere. This interaction is the fundamental basis of its hygroscopic nature.

The Mechanics of Moisture Sorption: A Theoretical Framework

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment. This can occur through two primary mechanisms:

-

Adsorption: The accumulation of water molecules on the surface of the solid.

-

Absorption: The penetration of water molecules into the bulk structure of the solid.

For crystalline solids like this compound, moisture uptake can lead to various physical and chemical changes, including deliquescence (dissolving in the absorbed water to form a solution), hydrate formation, or even chemical degradation.

Quantifying Hygroscopicity: Methodologies and Protocols

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. The resulting moisture sorption isotherm provides invaluable information about the hygroscopic nature of the material.

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is accurately weighed and placed in the DVS instrument's microbalance pan.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake is continuously recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

The shape of the isotherm provides insight into the mechanism of water uptake. A Type II or Type III isotherm, according to the IUPAC classification, is often indicative of a hygroscopic material. Hysteresis between the sorption and desorption curves can suggest changes in the material's structure, such as the formation of hydrates.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It is particularly useful for quantifying the amount of absorbed moisture in a hygroscopic solid.

-

Instrument Preparation: The Karl Fischer titrator is prepared with the appropriate reagents (volumetric or coulometric). The titration vessel is conditioned to a dry state.

-

Sample Handling: Due to the hygroscopic nature of this compound, sample handling must be performed in a low-humidity environment (e.g., a glove box) to prevent moisture uptake from the atmosphere.

-

Sample Introduction: A precisely weighed amount of the solid sample is quickly introduced into the titration vessel.

-

Titration: The titration is initiated, and the iodine-containing titrant reacts with the water in the sample. The endpoint is detected electrochemically.

-

Calculation: The water content is calculated based on the amount of titrant consumed and is typically expressed as a weight percentage.

Caption: Workflow for Karl Fischer titration of a hygroscopic solid.

Gravimetric Method (Loss on Drying)

The gravimetric method, or loss on drying, is a simpler but less specific method for determining moisture content. It involves measuring the mass loss of a sample after drying.

-

Initial Weighing: A sample of this compound is accurately weighed into a pre-dried container.

-

Drying: The sample is placed in a drying oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.

-

Final Weighing: The dried sample is cooled in a desiccator and then re-weighed.

-

Calculation: The percentage of moisture content is calculated from the difference between the initial and final weights.

It is important to note that this method may also measure other volatile components and can cause decomposition in heat-sensitive materials.

Implications of Hygroscopicity in a Practical Context

The hygroscopic nature of this compound has significant implications across its lifecycle, from manufacturing and storage to its use in downstream applications.

Manufacturing and Processing Challenges

-

Caking and Agglomeration: Moisture absorption can lead to the formation of solid bridges between particles, resulting in caking and poor flowability of the powder.[2] This can impede processes such as milling, blending, and dispensing.

-

Adhesion to Equipment: Hygroscopic powders have a tendency to stick to manufacturing equipment, leading to operational inefficiencies and cleaning challenges.[3]

Stability and Shelf-Life Concerns

-

Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a reduction in the purity of the final product.[4]

-

Physical Form Changes: Moisture can induce changes in the crystalline structure of the material, such as the formation of hydrates or a transition to an amorphous state. These changes can affect the material's physical properties and performance.

Impact on Downstream Applications

-

Dye Synthesis: In the synthesis of azo dyes, where this compound is a key intermediate, precise stoichiometry is crucial. The presence of unknown amounts of water can lead to batch-to-batch inconsistencies and affect the final color and quality of the dye.

-

Pharmaceutical Formulations: When used in the synthesis of APIs, the hygroscopicity of starting materials can impact reaction kinetics and impurity profiles. In final drug formulations, moisture uptake can affect dissolution rates, bioavailability, and the overall stability of the drug product.[2]

Strategies for Managing Hygroscopicity

Effective management of the hygroscopic nature of this compound is essential to ensure its quality and performance.

Controlled Storage and Handling

-

Airtight Containers: The primary defense against moisture uptake is to store the material in well-sealed, airtight containers.[5]

-

Low-Humidity Environments: Handling and processing should ideally be conducted in environments with controlled low relative humidity. The use of desiccators for small-scale storage and dehumidified processing areas for larger-scale operations is recommended.

-

Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection against moisture.

Formulation Approaches

In pharmaceutical development, if the hygroscopicity of an API or intermediate is problematic, several formulation strategies can be employed:

-

Excipient Selection: The use of less hygroscopic excipients in a formulation can help to mitigate the overall moisture uptake of the final product.

-

Coating: Applying a moisture-barrier coating to tablets or granules can protect the hygroscopic core from atmospheric moisture.

-

Packaging: The selection of appropriate packaging with low moisture permeability is critical for maintaining the stability of the final product over its shelf life.

Caption: Key strategies for managing hygroscopic materials.

Conclusion: A Call for Rigorous Characterization

The hygroscopic nature of this compound is an intrinsic property with far-reaching consequences. For researchers, scientists, and drug development professionals, a proactive approach to understanding and managing this property is paramount. While this guide provides a comprehensive framework, the absence of specific, publicly available quantitative hygroscopicity data for this compound underscores the importance of conducting in-house characterization using the methodologies outlined herein. By investing in a thorough understanding of the moisture sorption behavior of this critical chemical intermediate, organizations can enhance product quality, improve process efficiency, and ensure the long-term stability and performance of their final products.

References

- 1. This compound (137-51-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 137-51-9 [sigmaaldrich.com]

- 5. Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Properties of 4-Aminobenzene-1,3-disulfonic acid

This guide provides a comprehensive analysis of the spectral properties of 4-Aminobenzene-1,3-disulfonic acid (CAS No. 137-51-9), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound. The insights provided herein are grounded in established spectroscopic principles and supported by data from analogous compounds, enabling a robust structural elucidation and characterization.

Molecular Structure and Spectroscopic Overview

This compound is a trisubstituted benzene derivative with the molecular formula C₆H₇NO₆S₂ and a molecular weight of 253.25 g/mol .[1] The molecule features an electron-donating amino group (-NH₂) and two strongly electron-withdrawing sulfonic acid groups (-SO₃H) attached to the aromatic ring at positions 4, 1, and 3, respectively. This substitution pattern dictates a unique electronic environment for each of the three aromatic protons and six aromatic carbons, leading to distinct and interpretable NMR and IR spectra.

The presence of both acidic sulfonic acid groups and a basic amino group suggests that the compound can exist as a zwitterion in solution, which can influence its spectral characteristics. The interpretation of the following spectral data will consider these structural and electronic features to provide a thorough understanding of the molecule.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for this compound in public databases, the following analysis is based on established principles of NMR spectroscopy for substituted benzenes and data from structurally similar compounds.

¹H NMR Spectroscopy

Experimental Protocol:

A proton NMR spectrum of this compound can be acquired by dissolving approximately 5-25 mg of the solid sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a volume of 0.6-0.7 mL in a 5 mm NMR tube.[2] The choice of solvent is critical, as the acidic protons of the sulfonic acid groups and the amine protons can exchange with deuterium in D₂O, leading to the disappearance of their signals. DMSO-d₆ is often a good alternative for observing exchangeable protons. The spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Figure 2. Workflow for ¹H NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, which shields the protons (shifts them to a higher field, i.e., lower ppm), while the sulfonic acid groups are strongly electron-withdrawing, deshielding the protons (shifting them to a lower field, i.e., higher ppm).

Based on data from similar compounds like 4-amino-benzenesulfonic acid, where aromatic protons appear around 6.85 and 7.60 ppm, and considering the additive effects of the second sulfonic acid group, the predicted chemical shifts and coupling patterns are as follows:[3][4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | d | Jortho = 8-9 Hz |

| H-5 | 7.3 - 7.5 | dd | Jortho = 8-9 Hz, Jmeta = 2-3 Hz |

| H-6 | 6.7 - 6.9 | d | Jmeta = 2-3 Hz |

| -NH₂ | 4.0 - 5.0 (in DMSO-d₆) | br s | - |

| -SO₃H | 10.0 - 12.0 (in DMSO-d₆) | br s | - |

Interpretation:

-

H-2: This proton is ortho to one sulfonic acid group and meta to the other, and para to the amino group. The strong deshielding from the ortho sulfonic acid group would place its signal at the lowest field. It will appear as a doublet due to coupling with the adjacent H-6.

-

H-5: This proton is ortho to the amino group and ortho to a sulfonic acid group. The shielding effect of the amino group and the deshielding effect of the sulfonic acid group will result in an intermediate chemical shift. It will appear as a doublet of doublets due to coupling with both H-2 (ortho) and H-6 (meta).

-

H-6: This proton is ortho to the amino group and meta to a sulfonic acid group. The strong shielding from the ortho amino group will shift this proton to the highest field. It will appear as a doublet due to meta coupling with H-5.

-

-NH₂ and -SO₃H Protons: These exchangeable protons will likely appear as broad singlets in a non-exchanging solvent like DMSO-d₆ and will disappear in D₂O.

¹³C NMR Spectroscopy

Experimental Protocol:

For a ¹³C NMR spectrum, a more concentrated sample is generally required, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[2][5] The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum is expected to show six signals for the six aromatic carbons, as they are all in chemically non-equivalent environments. The chemical shifts are influenced by the attached substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 125 - 130 |

| C-3 | 140 - 145 |

| C-4 | 150 - 155 |

| C-5 | 115 - 120 |

| C-6 | 110 - 115 |

Interpretation:

-

C-1, C-3, and C-4 (Carbons attached to substituents): These carbons will appear at the lowest fields (highest ppm values) due to the direct attachment of electronegative atoms (S and N). C-4, attached to the amino group, is expected to be significantly deshielded. C-1 and C-3, attached to the sulfonic acid groups, will also be at a low field.

-

C-2, C-5, and C-6 (Protonated carbons): The chemical shifts of these carbons are influenced by their position relative to the substituents. C-6, being ortho to the electron-donating amino group, is expected to be the most shielded (lowest ppm). C-5, also ortho to the amino group but adjacent to a sulfonic acid group, will be at a slightly lower field. C-2, situated between the two sulfonic acid groups, will be the most deshielded of the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like this compound, the KBr pellet method is a standard technique.[6][7] A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder.[8] The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer. It is crucial to use dry KBr and minimize exposure to moisture, as water has a strong, broad absorption in the IR spectrum that can obscure important signals.[8]

Figure 3. Workflow for FT-IR sample preparation using the KBr pellet method.

Characteristic IR Absorption Bands:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | -NH₂ | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H | C-H stretching |

| ~1620 | -NH₂ | N-H bending (scissoring) |

| 1600 - 1450 | Aromatic Ring | C=C stretching |

| 1250 - 1180 | -SO₃H | S=O asymmetric stretching |

| 1080 - 1020 | -SO₃H | S=O symmetric stretching |

| ~1300 | Aromatic Amine | C-N stretching |

| 700 - 600 | -SO₃H | S-O stretching |

| 900 - 675 | Aromatic C-H | C-H out-of-plane bending |

Interpretation:

-

N-H Vibrations: The presence of a primary amine will be confirmed by two medium-intensity bands in the 3400-3200 cm⁻¹ region for the asymmetric and symmetric N-H stretches, and a bending vibration around 1620 cm⁻¹.

-

Sulfonic Acid Vibrations: The sulfonic acid groups will give rise to strong absorptions for the S=O asymmetric and symmetric stretches, typically in the 1250-1180 cm⁻¹ and 1080-1020 cm⁻¹ regions, respectively. A band for the S-O stretch is also expected at a lower wavenumber.

-

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce a series of bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected around 1300 cm⁻¹.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive characterization of the molecular structure of this compound. The predicted spectral data, based on established principles and analysis of related compounds, offer a reliable framework for the identification and quality control of this important chemical intermediate. The detailed experimental protocols provided herein serve as a practical guide for researchers and scientists in obtaining high-quality spectral data for this and similar compounds. This technical guide underscores the power of spectroscopic methods in modern chemical analysis and drug development.

References

- 1. This compound [dyestuffintermediates.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 13C NMR [m.chemicalbook.com]

- 4. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR spectrum [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. azom.com [azom.com]

4-Aminobenzene-1,3-disulfonic acid pKa value and acidity

An In-depth Technical Guide to the Acidity and pKa of 4-Aminobenzene-1,3-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bifunctional organic compound featuring both a basic amino group and two strongly acidic sulfonic acid moieties. This guide provides a detailed examination of its acid-base chemistry, focusing on the respective pKa values that govern its ionization state in aqueous media. We explore the structural basis for its acidity, present predicted pKa data, and offer comprehensive, field-proven protocols for the experimental determination of these values using potentiometric titration and UV-Vis spectrophotometry. This document is intended to serve as a vital resource for researchers leveraging this compound in pharmaceutical synthesis, dye manufacturing, and other advanced chemical applications.

Introduction and Molecular Profile

This compound (CAS No: 137-51-9) is an organic intermediate widely utilized in the synthesis of azo dyes and as a reagent in the development of pharmaceutical agents, such as P2 receptor antagonists[1][2]. Structurally, it is an aniline derivative substituted with two sulfonic acid groups at positions 3 and 5 relative to the amino group. This unique arrangement of electron-withdrawing sulfonic acid groups and an electron-donating amino group dictates its chemical reactivity and, critically, its acid-base properties.

The compound typically appears as a white to grey crystalline solid and is slightly soluble in water[1][2]. Its high melting point (>259°C with decomposition) is indicative of its zwitterionic nature in the solid state[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₆S₂ | [1][2][4] |

| Molecular Weight | 253.25 g/mol | [1][2][4] |

| CAS Number | 137-51-9 | [1][2] |

| Appearance | White to Grey Solid | [1][2] |

| Melting Point | >259°C (decomposes) | [2][3] |

| Water Solubility | 4.3 g/L at 21°C | [1][2] |

| Synonyms | Aniline-2,4-disulfonic acid, 4-Amino-m-benzenedisulfonic acid | [1][2] |

Acidity and Ionization Equilibria

The acidity of this compound is characterized by three distinct ionization constants (pKa values), corresponding to the deprotonation of its two sulfonic acid groups and the protonated anilinium group.

Sulfonic Acid Groups (pKa₁ and pKa₂)

Sulfonic acids are among the strongest organic acids, with pKa values often in the negative range, comparable to mineral acids like sulfuric acid[5]. This strong acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻)[5].

For this compound, both sulfonic acid groups are highly acidic. Computational predictions place the first pKa value in the negative range.

-

pKa₁: The first dissociation is predicted to have a pKa of -0.93 ± 0.48 [1][2]. This value reflects the deprotonation of one of the -SO₃H groups to form -SO₃⁻.

Anilinium Group (pKa₃)

The amino group (-NH₂) is basic and readily accepts a proton in acidic conditions to form a positively charged anilinium ion (-NH₃⁺). The pKa of this conjugate acid is a measure of the basicity of the amino group. The presence of two strongly electron-withdrawing sulfonic acid groups on the aromatic ring significantly reduces the electron density on the nitrogen atom. This inductive effect makes the lone pair on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amino group compared to aniline. Consequently, the conjugate anilinium ion becomes a stronger acid (i.e., it has a lower pKa).

For context, the pKa of the anilinium ion in the related compound sulfanilic acid (4-aminobenzenesulfonic acid) is approximately 3.23. Due to the presence of a second electron-withdrawing sulfonic acid group, the pKa of the anilinium group in this compound is expected to be even lower.

Table 2: Predicted and Expected pKa Values

| Ionizable Group | Predicted/Expected pKa | Description |

| Sulfonic Acid (-SO₃H) | pKa₁ ≈ -0.93[1][2] | Extremely strong acid |

| Sulfonic Acid (-SO₃H) | pKa₂ < 0 | Very strong acid |

| Anilinium (-NH₃⁺) | pKa₃ < 3.2 | Moderately strong acid |

Ionization States and Zwitterionic Form

The multiple ionizable groups mean that this compound can exist in several protonation states depending on the pH of the solution. Given the very low pKa values of the sulfonic acid groups and the moderately acidic pKa of the anilinium group, the molecule exists predominantly as a zwitterion (H₃N⁺-C₆H₃-(SO₃⁻)₂) over a wide pH range.

References

Thermogravimetric analysis of 4-aminobenzene-1,3-disulphonic acid

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-aminobenzene-1,3-disulphonic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 4-aminobenzene-1,3-disulphonic acid (CAS: 137-51-9) using thermogravimetric analysis (TGA). Due to the absence of extensive public-domain TGA data for this specific molecule, this document presents a projected decomposition pathway grounded in the known thermal behavior of its constituent functional groups: an aromatic amine and two sulfonic acid moieties. We will explore the scientific rationale behind a detailed, step-by-step TGA protocol designed for robust and reproducible analysis. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of sulfonated aromatic compounds for applications in materials science, process chemistry, and pharmaceutical development.

Introduction: The Significance of Thermal Analysis

4-aminobenzene-1,3-disulphonic acid is a sulfonated aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes and specialized polymers.[1] The presence of both a primary amine and two strongly acidic sulfonic acid groups on a stable benzene ring gives the molecule unique chemical properties. Understanding its thermal stability is critical for ensuring safe handling, defining processing limits, and predicting the long-term stability of materials derived from it.

Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This provides precise quantitative data on decomposition temperatures, residual mass, and the kinetics of degradation, offering invaluable insights into the material's composition and thermal stability.

This guide will first project a multi-stage thermal decomposition profile for 4-aminobenzene-1,3-disulphonic acid based on established chemical principles and data from analogous structures like sulfanilic acid and sulfonated polymers.[3][4][5] Subsequently, a rigorous experimental protocol is detailed, explaining the causality behind each parameter selection to ensure a self-validating and accurate analysis.

Projected Thermal Decomposition Profile

The thermal decomposition of 4-aminobenzene-1,3-disulphonic acid is anticipated to occur in distinct, sequential stages, primarily dictated by the differing bond energies within the molecule. The aromatic amine core is significantly more thermally stable than the sulfonic acid groups.[6] Therefore, the decomposition is expected to initiate with the loss of the sulfonate moieties, followed by the degradation of the remaining aromatic structure at higher temperatures.

Stage I: Desulfonation (Approx. 250°C - 400°C) The initial and most significant mass loss is predicted to be the cleavage of the two C-S bonds, leading to the removal of the sulfonic acid groups. This process, known as desulfonation, is a characteristic thermal event for sulfonated aromatic compounds.[3] The decomposition products are likely to be sulfur dioxide (SO₂) and water (H₂O), or sulfur trioxide (SO₃). When heated, sulfanilic acid (which has one sulfonic acid group) begins to char and decompose around 288°C.[4][5] Given the presence of two electron-withdrawing sulfonic acid groups, the onset temperature for 4-aminobenzene-1,3-disulphonic acid may be slightly different but will occur in this general region. This stage represents the primary instability threshold of the molecule.

Stage II: Aromatic Backbone Decomposition (Approx. 400°C - 650°C) Following the complete removal of the sulfonic acid groups, the remaining organic moiety, a highly stable aromatic amine structure, will begin to degrade. This process involves the fragmentation of the benzene ring and the breakdown of the C-N bond. This decomposition occurs at significantly higher temperatures and will release gaseous products including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and various hydrocarbon fragments, leaving behind a stable carbonaceous char residue.[7][8]

The proposed decomposition pathway is visualized below.

References

- 1. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]

- 2. iajps.com [iajps.com]

- 3. researchgate.net [researchgate.net]

- 4. wf.cm.umk.pl [wf.cm.umk.pl]

- 5. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Key Reactive Sites of 4-Aminobenzene-1,3-disulfonic Acid

This guide provides a detailed exploration of the chemical reactivity of 4-aminobenzene-1,3-disulfonic acid, a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and other specialty chemicals.[1][2] Designed for researchers, chemists, and drug development professionals, this document elucidates the molecule's key reactive sites by synthesizing fundamental principles of organic chemistry with practical, application-focused insights. We will dissect the electronic interplay of the substituent groups, identify the primary centers of reactivity, and provide robust protocols for strategic chemical modification.

Molecular Structure and Electronic Landscape

This compound (CAS: 137-51-9, Molecular Formula: C₆H₇NO₆S₂) possesses a unique electronic architecture governed by the competing and synergistic effects of its three substituents on the aromatic ring.[2] Understanding this electronic landscape is paramount to predicting its chemical behavior.

-

The Amino Group (-NH₂): Located at the C4 position, the amino group is a potent activating group and an ortho-, para- director for electrophilic aromatic substitution.[3] Through its lone pair of electrons, it donates electron density into the benzene ring via a strong positive mesomeric effect (+M), significantly increasing the nucleophilicity of the carbons at the ortho (C3, C5) and para (C1) positions.[4]

-

The Sulfonic Acid Groups (-SO₃H): Situated at the C1 and C3 positions, the sulfonic acid groups are strongly deactivating and meta-directing groups.[3] They withdraw electron density from the ring through a powerful negative inductive effect (-I), making the aromatic system less reactive towards electrophiles.[5]

The confluence of these effects dictates the reactivity of the benzene ring. The amino group's activating influence is tempered by the powerful deactivating nature of the two sulfonic acid groups. However, their directing effects align in a remarkable way, creating highly specific reactive sites.

Caption: Predicted directing effects on the aromatic ring.

Key Reactive Sites and Associated Protocols

The reactivity of this compound can be categorized into two primary domains: reactions involving the exocyclic amino group and electrophilic substitution on the aromatic ring.

Reactivity at the Amino Group: Diazotization

The primary amino group is a key handle for synthetic elaboration, most notably through diazotization. This reaction converts the amine into a highly versatile diazonium salt, a cornerstone of azo dye chemistry. The diazonium salt is a potent electrophile that can readily couple with electron-rich species like phenols and anilines to form azo compounds.

The reaction must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.

Caption: Workflow for diazotization of the amino group.

Protocol 2.1: Diazotization of this compound

This protocol is adapted from established procedures for structurally similar aromatic amines and serves as a representative methodology.

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~2.5 - 3.0 eq)

-

Sodium Nitrite (NaNO₂, ~1.05 - 1.1 eq)

-

Distilled Water

-

Ice

-

Starch-iodide paper for testing

Procedure:

-

Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound in distilled water.

-

Acidification: Carefully add concentrated HCl to the suspension while stirring. The mixture may warm slightly.

-

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the procedure.

-

Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 20-30 minutes. Ensure the temperature does not rise above 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring for an additional 30 minutes. A positive test on starch-iodide paper indicates a slight excess of nitrous acid, confirming the reaction's completion.

-

Use of Product: The resulting diazonium salt solution is unstable and should be kept cold and used immediately in subsequent coupling reactions.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The most significant reactive site on the aromatic ring for electrophilic substitution is the C5 position . This is due to the powerful synergistic directing effects of all three substituents:

-

The -NH₂ group at C4 strongly directs ortho to C5.

-

The -SO₃H group at C1 directs meta to C5.

-

The -SO₃H group at C3 also directs meta to C5.

While the sulfonic acid groups deactivate the ring overall, requiring more forcing conditions than for aniline alone, their alignment with the activating amino group makes the C5 position the unequivocal kinetic and thermodynamic product site for electrophilic attack. The other positions (C2, C6) are significantly less favored.

Caption: Generalized mechanism for electrophilic substitution at the C5 position.

Protocol 2.2: General Considerations for Electrophilic Aromatic Substitution

Specific protocols for reactions like nitration or halogenation of this compound are not widely published, likely due to the highly specialized nature of its derivatives. However, a general approach can be outlined based on established principles.

Key Considerations:

-

Reaction Conditions: Due to the strong deactivating effect of the two sulfonic acid groups, forcing conditions (e.g., stronger reagents, higher temperatures) are typically required compared to simpler anilines.

-

Protecting the Amino Group: In strongly acidic media, such as those used for nitration (H₂SO₄/HNO₃), the amino group will be protonated to form an anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group.[6] This would alter the substitution pattern. Therefore, protection of the amino group (e.g., via acetylation to form an amide) may be necessary prior to substitution to retain its ortho-, para- directing influence.

-

Halogenation: Halogenation (e.g., with Br₂ or Cl₂) would likely require a Lewis acid catalyst. The reaction would be expected to proceed at the C5 position.

-

Nitration: Direct nitration is challenging. The strong oxidizing conditions can lead to degradation, and the protonation issue mentioned above complicates the directing effects. A milder nitrating agent or a protection/deprotection sequence would be the preferred strategy for drug development applications.

Quantitative Data Summary

Quantitative data for specific reactions on this compound is scarce in public literature. The following table provides representative data based on analogous and related chemical transformations to offer a baseline for experimental design.

| Reaction Type | Reagents | Key Parameter | Expected Value | Notes |

| Diazotization | NaNO₂, HCl | Temperature | 0 - 5 °C | Critical for diazonium salt stability.[7] |

| Yield | >90% | Typically a high-yielding reaction when used in situ. | ||

| Sulfonation | Oleum | Temperature | 20-130 °C | This is for the synthesis of the title compound from 4-aminobenzenesulfonic acid.[8] |

| Yield | 90-91% | Industrial process yield.[8] | ||

| Electrophilic Sub. | e.g., Br₂/FeBr₃ | Regioselectivity | >95% (C5) | Predicted based on synergistic directing effects. |

| Yield | Variable | Highly dependent on substrate purity and reaction conditions. |

Conclusion

The reactivity of this compound is dominated by two primary features: the versatile amino group at C4 and the highly activated C5 position on the aromatic ring. The amino group serves as an excellent handle for diazotization, providing a gateway to a vast array of azo compounds. Concurrently, the synergistic directing effects of the activating amino group and the two deactivating sulfonic acid groups converge to make the C5 carbon the focal point for electrophilic attack. This predictable regioselectivity is a powerful tool for synthetic chemists. A thorough understanding of these reactive sites allows researchers and drug development professionals to strategically design and execute synthetic pathways to novel dyes, pharmaceutical agents, and advanced materials.[1][9]

References

- 1. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]

- 2. This compound [dyestuffintermediates.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Metanilic acid synthesis - chemicalbook [chemicalbook.com]

- 8. This compound (137-51-9) for sale [vulcanchem.com]

- 9. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Aminobenzene-1,3-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthesis of 4-aminobenzene-1,3-disulfonic acid, an important intermediate in the chemical and pharmaceutical industries. Delving into the evolution of its synthesis, this document offers a detailed exploration of the chemical principles and experimental methodologies that have been developed over time.

Introduction

This compound, also known as aniline-2,4-disulfonic acid, is an aromatic sulfonic acid that plays a crucial role as a building block in the synthesis of various dyes, pigments, and pharmaceutical compounds. Its structure, featuring both a reactive amino group and two strongly acidic sulfonic acid groups, imparts unique properties that make it a valuable precursor in organic synthesis. The sulfonic acid groups enhance water solubility, a desirable characteristic for many applications, particularly in the manufacturing of water-soluble dyes and certain drug candidates.

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the broader development of synthetic organic chemistry and the burgeoning dye industry of the late 19th and early 20th centuries. The sulfonation of aromatic compounds, a key reaction in its synthesis, was a widely explored area during this period. While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis builds upon the foundational work on the sulfonation of aniline.

The initial sulfonation of aniline was known to produce primarily p-aminobenzenesulfonic acid (sulfanilic acid).[1] The introduction of a second sulfonic acid group required more forceful conditions, a challenge that early organic chemists systematically investigated. Patents from the early 20th century, such as those for the synthesis of aniline-2,5-disulfonic acid, reveal the methodologies of the time, which involved the treatment of monosulfonated anilines with oleum (fuming sulfuric acid) at elevated temperatures. This general approach laid the groundwork for the synthesis of other aminobenzenedisulfonic acid isomers, including the 1,3-disulfonic acid derivative.

The Chemical Logic of Synthesis: A Two-Step Approach

The synthesis of this compound is not a single-step process but rather a carefully controlled two-stage sulfonation of aniline. This is dictated by the directing effects of the substituents on the benzene ring.

Step 1: Monosulfonation of Aniline to form p-Aminobenzenesulfonic Acid (Sulfanilic Acid)

The initial reaction involves the electrophilic aromatic substitution of aniline with concentrated sulfuric acid. The amino group (-NH₂) is an activating, ortho-, para-directing group. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.

Despite the presence of the anilinium ion, the major product of the monosulfonation of aniline is the para-isomer, sulfanilic acid.[1] This is a result of a complex interplay of factors, including the equilibrium between the free amine and the anilinium ion, and the reversibility of the sulfonation reaction. The reaction is typically carried out by heating aniline with concentrated sulfuric acid.[2][3]

Step 2: Disulfonation of p-Aminobenzenesulfonic Acid

The introduction of the second sulfonic acid group requires more vigorous reaction conditions. This is achieved by reacting p-aminobenzenesulfonic acid with fuming sulfuric acid (oleum), which contains an excess of sulfur trioxide (SO₃), a powerful sulfonating agent.[4] The sulfonic acid group already present on the ring is a deactivating, meta-directing group. Therefore, the incoming sulfonic acid group is directed to the position meta to the existing sulfonic acid group and ortho to the amino group, resulting in the formation of this compound.

The overall reaction pathway can be visualized as follows:

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the sulfonation of aromatic amines.[5]

Protocol 1: Synthesis of p-Aminobenzenesulfonic Acid (Sulfanilic Acid) from Aniline

Materials:

-

Aniline

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled Water

Procedure:

-

In a fume hood, carefully add 10 mL of aniline to a 250 mL beaker.

-

Slowly and with constant stirring, add 20 mL of concentrated sulfuric acid to the aniline. The reaction is exothermic, and the mixture should be cooled in an ice bath to control the temperature. Aniline sulfate will precipitate as a white solid.

-

Heat the mixture in an oil bath at 180-190°C for 4-5 hours.[3] The solid will gradually dissolve.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into 200 mL of cold water with stirring. The sulfanilic acid will precipitate out of the solution.

-

Collect the crude sulfanilic acid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from hot water to obtain pure sulfanilic acid.

Protocol 2: Synthesis of this compound from p-Aminobenzenesulfonic Acid

Materials:

-

p-Aminobenzenesulfonic Acid (Sulfanilic Acid), dried

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Sodium Chloride

Procedure:

-

In a fume hood, place a calculated amount of dry p-aminobenzenesulfonic acid into a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

-

Carefully and slowly, add a stoichiometric excess of 20% fuming sulfuric acid to the flask with stirring. The reaction is highly exothermic and should be controlled by cooling in an ice-salt bath.

-

Once the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.

-

The this compound can be isolated by salting out with sodium chloride. Add a saturated solution of sodium chloride to the acidic solution until precipitation is complete.

-

Collect the precipitated product by vacuum filtration and wash with a cold, saturated sodium chloride solution.

-

The product can be further purified by recrystallization from a suitable solvent system, often a mixed aqueous-organic solvent.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary and should be determined experimentally.

| Parameter | Step 1: Monosulfonation | Step 2: Disulfonation |

| Starting Material | Aniline | p-Aminobenzenesulfonic Acid |

| Sulfonating Agent | Concentrated H₂SO₄ | Fuming H₂SO₄ (Oleum) |

| Temperature | 180-190 °C | 100-120 °C |

| Reaction Time | 4-5 hours | 2-4 hours |

| Typical Yield | >90% | Variable, dependent on conditions |

Mechanistic Insights

The sulfonation of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form.

Caption: General mechanism of electrophilic aromatic sulfonation.

In the disulfonation of sulfanilic acid, the electron-withdrawing nature of the existing sulfonic acid group deactivates the ring towards further electrophilic attack and directs the incoming electrophile to the meta position. The amino group, although protonated, still influences the overall reactivity and regioselectivity of the reaction.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of electrophilic aromatic substitution. From its likely origins in the exploratory work of early dye chemists to its modern-day production, the two-step sulfonation of aniline remains the primary route. Understanding the causality behind the reaction conditions—the initial formation of the para-isomer followed by a more forceful sulfonation to introduce the second group at the meta-position—is key to achieving a successful synthesis. This guide provides the foundational knowledge and practical protocols for researchers and professionals working with this important chemical intermediate.

References

Methodological & Application

Synthesis of 4-Aminobenzene-1,3-disulfonic Acid from Sulfanilic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4-aminobenzene-1,3-disulfonic acid, a key intermediate in the pharmaceutical and dye industries. The protocol outlines the direct sulfonation of sulfanilic acid using fuming sulfuric acid (oleum). This guide emphasizes the underlying chemical principles, safety protocols, and detailed procedural steps to ensure a successful and safe synthesis.

Introduction and Significance

This compound is a highly functionalized aromatic compound featuring both an amino group and two sulfonic acid groups.[1][2] This unique structure makes it a valuable precursor in the synthesis of various organic molecules. In the pharmaceutical industry, it serves as a building block for certain sulfonamides and other therapeutic agents.[3][4] Its derivatives are also utilized as P2 receptor antagonists, which are significant in the development of drugs targeting inflammation and pain.[3][4] Furthermore, its ability to readily form diazo compounds makes it a crucial intermediate in the production of azo dyes.[5][6]

The synthesis described herein involves the direct sulfonation of sulfanilic acid (4-aminobenzene-1-sulfonic acid), an off-white crystalline solid.[7] Sulfanilic acid itself is produced through the sulfonation of aniline with concentrated sulfuric acid.[5]

Reaction Mechanism and Scientific Principles

The synthesis of this compound from sulfanilic acid is an electrophilic aromatic substitution reaction. The key steps are outlined below:

-

Formation of the Electrophile: Fuming sulfuric acid, or oleum, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[8] Sulfur trioxide is a powerful electrophile.

-